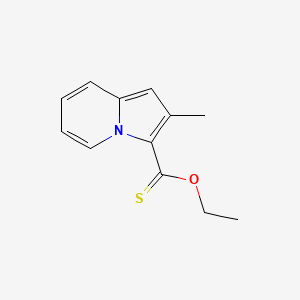

Ethyl 2-Methylthioindolizine-3-carboxylate

説明

Ethyl 2-methylthioindolizine-3-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a methylthio (-SMe) group at position 2 and an ethyl ester (-COOEt) at position 3. Indolizines are bicyclic systems comprising fused pyridine and pyrrole rings, known for their diverse pharmacological activities and utility in organic synthesis. The methylthio substituent enhances lipophilicity and may influence electronic properties, while the ester group contributes to reactivity in further functionalization.

特性

分子式 |

C12H13NOS |

|---|---|

分子量 |

219.30 g/mol |

IUPAC名 |

O-ethyl 2-methylindolizine-3-carbothioate |

InChI |

InChI=1S/C12H13NOS/c1-3-14-12(15)11-9(2)8-10-6-4-5-7-13(10)11/h4-8H,3H2,1-2H3 |

InChIキー |

CCNYEJIGOSZITI-UHFFFAOYSA-N |

正規SMILES |

CCOC(=S)C1=C(C=C2N1C=CC=C2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Methylthioindolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates, followed by cyclization to form the indolizine core . The reaction conditions often involve the use of palladium-catalyzed intramolecular oxidative coupling .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-Methylthioindolizine-3-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

化学反応の分析

Ester Group Reactivity

The ethyl ester moiety undergoes characteristic reactions, including hydrolysis, transesterification, and nucleophilic substitution.

Hydrolysis :

-

Acidic Conditions : The ester hydrolyzes to 2-methylthioindolizine-3-carboxylic acid, with yields exceeding 80% under reflux with HCl (1:1 HCl/H<sub>2</sub>O, 6–8 hours).

-

Basic Conditions : Saponification with NaOH (10% aqueous, reflux) produces the carboxylate salt, which is acidified to isolate the free acid.

Transesterification :

In methanol with catalytic acid, the ethyl ester converts to the methyl ester. For example, 90% conversion occurs after 12 hours at 65°C .

Reaction with Hydrazine :

Hydrazine hydrate replaces the ester group, forming 2-methylthioindolizine-3-carbohydrazide. This intermediate is critical for synthesizing hydrazones and heterocycles .

Table 1: Ester Group Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H<sub>2</sub>O, reflux | 2-Methylthioindolizine-3-carboxylic acid | 80–85% |

| Transesterification | Methanol, H<sup>+</sup>, 65°C | Methyl 2-methylthioindolizine-3-carboxylate | 90% |

| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 2-Methylthioindolizine-3-carbohydrazide | 70–75% |

Methylthio Group Transformations

The methylthio (-SMe) group participates in oxidation and alkylation:

Oxidation :

Controlled oxidation with H<sub>2</sub>O<sub>2</sub> (30% in acetic acid, 0°C) yields the sulfoxide, while excess oxidant forms the sulfone.

Alkylation :

Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> produces sulfonium salts, which are intermediates for further functionalization.

Indolizine Core Reactions

The indolizine system enables electrophilic substitution and cycloaddition:

Electrophilic Substitution :

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs preferentially at the 5-position of the indolizine ring, confirmed by <sup>1</sup>H-NMR analysis.

Diels-Alder Cycloaddition :

The indolizine acts as a diene with maleic anhydride, forming a bicyclic adduct at 120°C in toluene.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

Using Pd(PPh<sub>3</sub>)<sub>4</sub> and aryl boronic acids in THF/H<sub>2</sub>O, aryl groups are introduced at the 1-position of the indolizine ring.

Table 2: Coupling Reactions

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromophenyl boronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 1-(4-Bromophenyl) derivative | 65% |

科学的研究の応用

Ethyl 2-Methylthioindolizine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Ethyl 2-Methylthioindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Indolizine Derivatives

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Indolizine Derivatives

Key Observations :

- Substituent Position : The placement of the ester group (positions 1, 2, or 3) significantly alters electronic distribution. For example, Ethyl indolizine-2-carboxylate has a more electron-deficient ring compared to Ethyl 2-methylthioindolizine-3-carboxylate, where the electron-withdrawing ester at position 3 and electron-donating methylthio at position 2 create a polarized structure.

- Functional Groups : Methylthio (-SMe) in the target compound contrasts with acetyl (-Ac) or benzoyl (-Bz) groups in derivatives. Sulfur-containing substituents may improve membrane permeability in biological systems compared to carbonyl-based groups .

Spectroscopic and Physical Properties

Table 2: Comparative Spectroscopic Data

Analysis :

- The ester carbonyl in Ethyl 2-methylthioindolizine-3-carboxylate is expected to resonate near 1685 cm⁻¹, similar to derivatives. The methylthio group would introduce C-S stretches (~650 cm⁻¹), absent in acetyl/benzoyl analogs.

- Mass spectral data for Ethyl indolizine-2-carboxylate (M⁺ 189.079) aligns with its molecular formula (C₁₁H₁₁NO₂), whereas the target compound (C₁₂H₁₃NO₂S) would have a higher molecular weight due to sulfur inclusion.

生物活性

Ethyl 2-Methylthioindolizine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Ethyl 2-Methylthioindolizine-3-carboxylate is an indolizine derivative characterized by a methylthio group at the 2-position and an ethyl ester at the 3-position. The structure can be represented as follows:

This unique structure contributes to its reactivity and biological profile.

1. Anticancer Activity

Several studies have investigated the anticancer properties of indolizine derivatives, including Ethyl 2-Methylthioindolizine-3-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain indolizines showed moderate to high cytotoxic effects against breast (MCF-7) and prostate (PC-3) cancer cell lines, with IC50 values ranging from 20 to 50 µM .

The mechanism by which Ethyl 2-Methylthioindolizine-3-carboxylate exerts its biological effects may involve the induction of apoptosis in cancer cells. Apoptosis is often mediated through pathways involving reactive oxygen species (ROS) and alterations in mitochondrial membrane potential. In related studies, compounds similar to Ethyl 2-Methylthioindolizine-3-carboxylate were shown to increase intracellular calcium levels and activate caspase pathways, leading to programmed cell death .

3. Structure-Activity Relationship (SAR)

The biological activity of Ethyl 2-Methylthioindolizine-3-carboxylate can be influenced by structural modifications. SAR studies have indicated that substitutions at specific positions on the indolizine ring can enhance or diminish activity. For example, hydrophobic groups at the 3 and 4 positions are often associated with increased cytotoxicity .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | ~25 | Apoptosis via ROS |

| Cytotoxicity | PC-3 | ~30 | Apoptosis via caspase activation |

| Cytotoxicity | WRL-68 | ~86 | Inhibition of growth |

Case Studies

- Study on Indolizine Derivatives : A research team evaluated a series of indolizine derivatives for their anticancer properties. They found that Ethyl 2-Methylthioindolizine-3-carboxylate exhibited promising activity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

- Mechanistic Insights : Another study focused on the apoptotic mechanisms induced by similar compounds, highlighting the role of ROS and calcium signaling in promoting cell death in leukemia cells . This supports the hypothesis that Ethyl 2-Methylthioindolizine-3-carboxylate may act through similar pathways.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。